
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a complex organic compound that features a chromene ring fused with an oxadiazole ring and an ethanamine group. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The chromene moiety is known for its presence in various natural products and pharmaceuticals, while the oxadiazole ring is recognized for its stability and biological activity.
Vorbereitungsmethoden
The synthesis of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized via the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, such as sodium ethoxide.
Oxadiazole Ring Formation: The chromene derivative is then reacted with hydrazine hydrate to form a hydrazone intermediate, which is subsequently cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Introduction of the Ethanamine Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing catalysts and green chemistry principles to enhance efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development targeting various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in sensors and electronic devices.
Wirkmechanismus
The mechanism of action of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation, while the oxadiazole ring can enhance the compound’s stability and binding affinity. The ethanamine group may facilitate the compound’s interaction with biological membranes and transport proteins, enhancing its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:
2-(2H-Chromen-3-yl)-5-phenyl-1H-imidazole: This compound features an imidazole ring instead of an oxadiazole ring, which may result in different biological activities and properties.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: This compound contains a triazine ring, which can confer different chemical reactivity and biological activity compared to the oxadiazole ring.
3-(2-Bromoacetyl)-2H-chromen-2-one: This compound has a bromoacetyl group, which can participate in different chemical reactions compared to the ethanamine group.
The uniqueness of this compound lies in its combination of the chromene, oxadiazole, and ethanamine moieties, which confer a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13N3O2 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
1-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C13H13N3O2/c1-8(14)13-15-12(16-18-13)10-6-9-4-2-3-5-11(9)17-7-10/h2-6,8H,7,14H2,1H3 |
InChI-Schlüssel |
TUFLYNWIDXPFBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NO1)C2=CC3=CC=CC=C3OC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



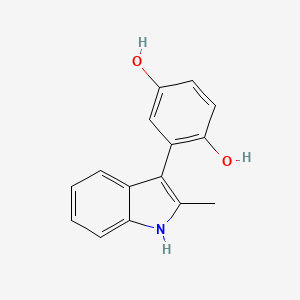

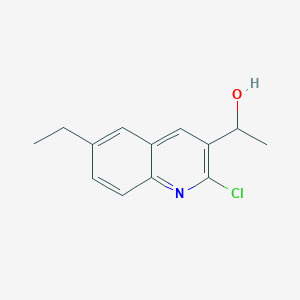




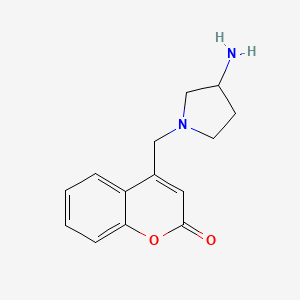
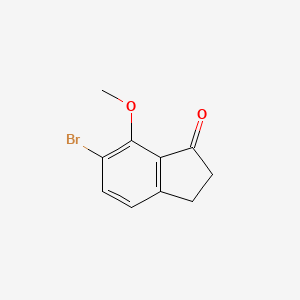

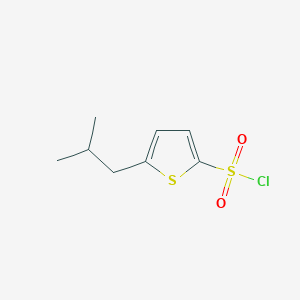
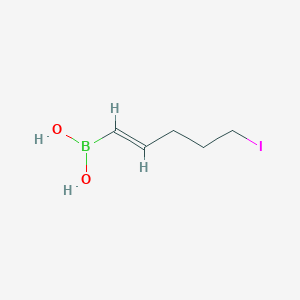
![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)
